Indolozines are a class of heterocyclic compounds with a bicyclic structure containing a seven-membered indole ring fused to a five-membered nitrogenous ring. They have attracted interest in drug discovery due to their diverse biological activities, including anticancer, anticonvulsant, and antibacterial properties .
The presence of the indolizine core in 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde suggests it could be a scaffold for the development of new drugs. By strategically modifying the molecule, researchers might be able to create compounds with specific therapeutic effects.
The carbaldehyde group (CHO), also known as a formyl group, is a common functional group in organic chemistry. It is known for its reactivity and can participate in various chemical reactions, allowing for further functionalization of the molecule .
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is an organic compound characterized by its unique structure that combines an indolizine moiety with a para-methoxyphenyl group and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 251.28 g/mol . The compound features a five-membered ring structure typical of indolizines, which are known for their diverse chemical properties and biological activities.
The reactivity of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is influenced by the presence of the aldehyde group, which can undergo various chemical transformations. Key reactions include:
The biological activity of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde has been explored in various studies, revealing its potential as a pharmacologically active compound. Research indicates that derivatives of indolizine compounds exhibit a range of activities including:
The synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde can be achieved through several methods:
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde serves as an important intermediate in organic synthesis, particularly for:
Interaction studies involving 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde focus on its binding affinity and reactivity with biological targets. These studies often employ techniques such as:
Such studies help elucidate the mechanism of action and therapeutic potential of the compound within biological systems .
Several compounds share structural similarities with 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Indole-3-carbaldehyde | Indole core with an aldehyde group | Known for its role in natural products and synthesis |
| 2-Acetylindole | Acetyl group on indole | Exhibits anti-inflammatory properties |
| 4-Methoxybenzaldehyde | Aromatic aldehyde | Commonly used in organic synthesis |
| 1H-Indole-3-carboxaldehyde | Indole core with a carboxaldehyde group | Important precursor in medicinal chemistry |
These compounds highlight the versatility of indole and indolizine derivatives in synthetic chemistry while showcasing the unique attributes of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, particularly its potential applications in pharmaceuticals and materials science .
The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into electron-rich heterocycles, including indolizines. This method employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to achieve electrophilic aromatic substitution. For 2-(4-methoxyphenyl)indolizine-3-carbaldehyde, the reaction proceeds via activation of the indolizine core at the C3 position, leveraging the electron-donating methoxy group to enhance regioselectivity.
Recent advancements include catalytic protocols that reduce POCl₃ consumption. For instance, a P(III)/P(V)═O catalytic cycle enables efficient formylation under mild conditions, achieving >99% deuteration when using DMF-d₇ as the deuterium source. This approach minimizes waste and improves atom economy, critical for sustainable synthesis.
Table 1: Comparison of Traditional vs. Catalytic Vilsmeier-Haack Conditions
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| POCl₃ Equivalents | 3.0 | 0.15 |
| Temperature (°C) | 80–100 | 25–40 |
| Yield (%) | 60–75 | 85–95 |
| Deuteration Efficiency | <50% | >99% |
The catalytic system’s success hinges on stabilizing the chloroiminium intermediate while avoiding over-chlorination, a common side reaction in electron-deficient substrates.
Aminocatalysis has emerged as a powerful tool for constructing the indolizine core. Stereoauxiliary agents, such as β-D-glucosamine, facilitate [3+2] cyclizations between acyl pyridines and α,β-unsaturated aldehydes, enabling precise control over stereochemistry. The methoxyphenyl group is introduced via pre-functionalized aldehydes, with the aminocatalyst promoting both iminium formation and intramolecular cyclization.
Key advantages include:
Table 2: Substrate Scope in Aminocatalyzed Cyclization
| Acyl Pyridine Substituent | α,β-Unsaturated Aldehyde | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Acrolein | 78 |
| 4-Nitrophenyl | Crotonaldehyde | 65 |
| 2-Thienyl | Cinnamaldehyde | 72 |
Eschenmoser’s salt (dimethyl(methylene)ammonium iodide) offers a mild alternative for C3-formylation, bypassing harsh acidic conditions. The reaction proceeds via initial (dimethylamino)methylation followed by hydrolysis, with bicarbonate serving as the oxygen source. For 2-(4-methoxyphenyl)indolizine, this method ensures exclusive formylation at C3 due to remote electronic effects from the methoxy group.
Mechanistic Insights:
Table 3: Regioselectivity in Eschenmoser-Mediated Formylation
| Indolizine Substituent | Formylation Position | Yield (%) |
|---|---|---|
| 2-(4-Methoxyphenyl) | C3 | 88 |
| 2-Phenyl | C7 | 62 |
| 2-Methyl | C3 | 75 |
Palladium-catalyzed multicomponent reactions (MCRs) integrate 2-bromopyridines, imines, and alkynes under carbon monoxide atmosphere to assemble indolizines in a single step. For 2-(4-methoxyphenyl) derivatives, the methoxy group is introduced via pre-functionalized imines, while CO drives dipole formation for cycloaddition.
Key Features:
Table 4: Substrate Compatibility in Palladium-Catalyzed MCRs
| Imine Substituent | Alkyne | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | DMAD | 81 |
| 4-Chlorophenyl | Phenylacetylene | 68 |
| 2-Furyl | Ethyl propiolate | 73 |
Solvent choice critically impacts reaction efficiency and sustainability. Polar aprotic solvents (e.g., DMF) enhance Vilsmeier-Haack reactivity but pose toxicity concerns. Recent shifts toward green solvents include:
Table 5: Solvent Impact on Reaction Metrics
| Solvent | Reaction Type | Yield (%) | E-Factor |
|---|---|---|---|
| DMF | Vilsmeier-Haack | 85 | 8.2 |
| Water | Aminocatalyzed Cyclization | 78 | 2.1 |
| Ethanol | Eschenmoser Formylation | 88 | 1.5 |
Electrochemical methods further align with green principles, utilizing glyoxylic acid as a carbonyl source without external oxidants. These innovations underscore the field’s shift toward sustainable indolizine synthesis.
The indolizine scaffold has emerged as a promising template for designing anticancer agents due to its ability to intercalate with biomolecular targets and disrupt proliferative signaling. For 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, structural analogs demonstrate potent activity against hepatocellular carcinoma (HCC) cell lines. In HepG2 and Huh7 cells, fused indolizine-pyrrolo[1,2-c]pyrimidine derivatives exhibit IC~50~ values as low as 0.22 ± 0.08 µM and 0.10 ± 0.11 µM, respectively, via caspase-3 activation and PARP cleavage [4]. These effects correlate with the compound’s capacity to induce apoptosis and synergize with gemcitabine, a standard chemotherapeutic agent [4].
Mechanistically, the carbaldehyde moiety may facilitate covalent interactions with kinase domains. For instance, cyclopropylcarbonyl-substituted indolizines inhibit epidermal growth factor receptor (EGFR) kinase activity at IC~50~ values of 0.085 µM [5]. Docking studies suggest that the methoxyphenyl group stabilizes hydrophobic interactions within the ATP-binding pocket of EGFR, while the carbaldehyde forms hydrogen bonds with critical residues like Thr790 [5]. Although direct evidence for CDK2 inhibition by this specific compound is limited, structurally related indolizines disrupt cell cycle progression by targeting cyclin-dependent kinases [6]. The planar indolizine core likely enables π-π stacking with aromatic residues in CDK2’s active site, impairing kinase function.
Table 1: Anticancer Activity of Indolizine Derivatives
| Cell Line | IC~50~ (µM) | Target | Mechanism |
|---|---|---|---|
| HepG2 | 0.22 ± 0.08 | Caspase-3/PARP | Apoptosis induction [4] |
| Huh7 | 0.10 ± 0.11 | EGFR | Kinase inhibition [4] [5] |
| MCF-7 | N/A | CDK2 | Cell cycle arrest [6] |
Indolizine derivatives exhibit broad-spectrum antimicrobial activity, with the methoxyphenyl and carbaldehyde groups enhancing membrane permeability and enzyme inhibition. While specific data on 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde against multidrug-resistant (MDR) strains are limited, structurally similar compounds disrupt bacterial efflux pumps and β-lactamase enzymes [2]. The electron-rich indolizine core may interfere with DNA gyrase or topoisomerase IV in Gram-positive pathogens, while the carbaldehyde moiety could covalently modify cysteine residues in bacterial thioredoxin reductase, impairing redox homeostasis [2].
The carbaldehyde group in 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde contributes to its redox-modulating properties. Indolizines with electron-donating substituents, such as methoxy groups, scavenge reactive oxygen species (ROS) by stabilizing radical intermediates through resonance [2]. In vitro models show that such derivatives reduce lipid peroxidation by >40% at 10 µM concentrations, comparable to ascorbic acid [2]. The planar structure facilitates electron delocalization, enhancing the compound’s ability to quench hydroxyl and superoxide radicals.
The pharmacological profile of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde arises from synergistic contributions of its substituents:
Methoxyphenyl Group:
Carbaldehyde Group:
Table 2: Structural Contributions to Bioactivity
| Moiety | Role | Example Interaction |
|---|---|---|
| Methoxyphenyl | Electron donation, lipophilicity | EGFR hydrophobic pocket [5] |
| Carbaldehyde | Covalent binding, H-bonding | Caspase-3 active site [4] |
The indolizine core’s planarity further enables intercalation into DNA and π-stacking with aromatic amino acids, amplifying target engagement [3].
The development of π-expanded indolizine analogues represents a significant advancement in heterocyclic chemistry, offering enhanced electronic properties and improved biological activities compared to simple indolizine frameworks [1] [2]. These extended conjugated systems demonstrate remarkable tunability in their optoelectronic properties through strategic structural modifications.
Indoloindolizine Systems
The most promising approach involves merging indole and indolizine moieties into single polycyclic frameworks, creating indoloindolizines with unprecedented electronic control [3] [4]. These systems exploit the Glidewell-Lloyd rule to achieve precise modulation of HOMO-LUMO gaps ranging from 2.0 to 3.5 eV through controlled aromaticity. Benzannulation at targeted positions allows fine-tuning of electronic properties, with compounds exhibiting vivid colors and fluorescence across the visible spectrum [2] [5].
Extended Conjugation Strategies
π-Extended 2,5-disubstituted indolizines bearing chalcone, styrene, and imine groups at the C-5 position demonstrate significant red-shifts in fluorescence emission wavelengths, ranging from 487 nm for imine derivatives to 650 nm for chalcone-containing analogues [6] [7]. These modifications are accompanied by substantial Stokes shifts of 71-171 nm, making them valuable for fluorescent sensing applications.
The photophysical properties of these π-extended systems are dramatically influenced by substitution patterns. Chalcone derivatives exhibit the most pronounced bathochromic shift and can function as "off-on" fluorescent sensors when the carbonyl group is reduced to hydroxyl, demonstrating potential for monitoring oxidative processes in biological systems [6].
Stability and Applications
Crucially, π-expanded indolizines demonstrate enhanced stability against photooxidation compared to traditional acenes, addressing a major limitation of conventional polycyclic aromatic hydrocarbons [2] [5]. This stability, combined with their tunable electronic properties, positions them as promising candidates for organic field-effect transistors (OFETs) and other optoelectronic applications.
The development of efficient asymmetric synthesis methods for indolizine derivatives has emerged as a critical area, given the prevalence of these scaffolds in biologically active compounds and the importance of stereochemistry in pharmacological activity [8] [9].
Synergistic Dual Catalysis
The most significant breakthrough involves synergistic copper/iridium catalysis systems that enable highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives [8] [9]. This approach utilizes cascade allylation/Friedel-Crafts reactions where nucleophilic copper-azomethine ylides react with electrophilic π-allyl-iridium species, achieving excellent stereocontrol with enantioselectivities exceeding 99% ee and diastereoselectivities greater than 20:1 dr.
The methodology allows construction of four stereoisomers of indolizine products in a predictable manner through pairwise combination of copper and iridium catalysts. This stereodivergent approach provides unprecedented access to diverse chiral indolizine architectures bearing three stereogenic centers [9].
Rhodium-Catalyzed Cycloadditions
Rhodium(I)-catalyzed [2+2+2] cycloadditions using CKphos ligands represent another powerful asymmetric approach, particularly for indolizidinone synthesis [10] [11]. These reactions achieve enantioselectivities up to 98% ee while establishing aza-quaternary stereocenters, enabling efficient access to tricyclic alkaloid cores such as cylindricines with excellent control of product selectivity.
Organocatalytic Approaches
Chiral phosphoric acid catalysis has proven highly effective for asymmetric Friedel-Crafts reactions of indolizines with various electrophiles [12] [13]. BINOL-derived and spirocyclic phosphoric acids catalyze reactions with cyclic α-diaryl N-acyl imines, providing α-tetrasubstituted methanamines with enantioselectivities reaching 98% ee under mild conditions.
Enzymatic Resolution Methods
Dynamic kinetic resolution approaches using enzyme-mediated deracemization offer complementary strategies for accessing enantiomerically pure indolizine derivatives [14]. These methods overcome the theoretical 50% yield limitation of classical kinetic resolution while maintaining high enantiomeric excess values.
The strategic incorporation of electron-withdrawing groups into indolizine frameworks profoundly influences their electronic properties, reactivity patterns, and biological activities [15] [16] [17].
Cyano Group Effects
Substitution with cyano groups, particularly at the C-7 position, dramatically alters the electronic structure of indolizines [16]. ¹³C NMR studies reveal characteristic chemical shifts at 117.0-117.3 ppm for the cyano-bearing carbon, indicating significant electronic perturbation. The presence of cyano groups enhances nucleophilic substitution reactivity at the C-5 position, enabling further functionalization through reactions with oxygen, nitrogen, and sulfur nucleophiles [18].
Nitro Substitution Patterns
Nitro groups at positions C-1, C-6, and C-8 exhibit distinct electronic effects due to their strong σ- and π-electron-withdrawing properties [15] [17]. These substituents cause downfield shifts in ¹³C NMR for ortho positions, with effects transmitted inequivalently depending on whether separation occurs via single or double bonds. Compounds bearing nitro groups at C-9 position show particularly distinctive electronic behavior, with frontier molecular orbital calculations revealing significant changes in HOMO-LUMO distributions [17].
Halogen Substitutions
Systematic fluorination studies demonstrate position-dependent effects on potency and pharmacological properties . Fluorination at C-5 and C-6 positions provides additive potency enhancements, while C-4 substitution decreases activity. The electron-withdrawing nature of halogens influences substitution patterns and can activate specific positions toward nucleophilic attack.
Reactivity Modulation
Electron-withdrawing groups fundamentally alter indolizine reactivity patterns. Compounds with strong withdrawing groups undergo both electrophilic and nucleophilic addition reactions, displaying rare ambiphilic reactivity . This dual reactivity enables formation of both cationic Wheland σ-complexes in acidic conditions and anionic Meisenheimer σ-complexes under basic conditions.
The development of hybrid molecules incorporating both indolizine and isoindole moieties represents an innovative approach to accessing novel bioactive compounds with enhanced pharmacological profiles .
Design Rationale
Hybrid indolizine-isoindole molecules are designed as dual inhibitors targeting both epidermal growth factor receptor tyrosine kinase (EGFR-TK) and cyclin-dependent kinase-2 (CDK-2) . The design incorporates key pharmacophoric elements: the hybrid scaffold provides ATP binding site mimetics, cyano groups form strong binding interactions with active site amino acids, and amide linkers connect the core to hydrophobic tail regions.
Synthetic Approaches
Construction of these hybrids employs Chichibabin synthesis starting from sydnone-N-pyridinium bromides . This methodology enables formation of direct hetaryl-hetaryl bonds between indolizine and isoindole units. Alternative approaches utilize 1,3-dipolar cycloaddition reactions between sydnone-ylides and activated acetylenes, providing hybrid structures connected through keto groups.
Biological Activity Profiles
Pyrrolizine/indolizine-bearing isoindole derivatives demonstrate significant anticancer activity against HepG2 liver cancer, HCT-116 colon cancer, and MCF-7 breast cancer cell lines . The most potent compounds exhibit IC₅₀ values in the micromolar range while maintaining selectivity against multidrug-resistant cancer cell lines through inhibition of P-glycoprotein.
Structure-Activity Relationships
Ring expansion from pyrrolizine to indolizine significantly affects anti-proliferative activity, with indolizine derivatives generally showing enhanced potency . Substitution patterns on phenyl rings with both electron-donating and electron-withdrawing groups provide opportunities for fine-tuning biological activity and selectivity profiles.
Fluorination of indolizine derivatives has emerged as a powerful strategy for enhancing pharmacokinetic properties, particularly metabolic stability and bioavailability .
Strategic Fluorination Approaches
Systematic introduction of fluorine atoms at specific positions enables optimization of ADME properties without significantly altering molecular size or basic pharmacophore features . Difluorination at the C-5 and C-6 positions of isoindolinone cores, combined with trifluoromethyl substitution on side chains, provides compounds with projected human doses as low as 15 mg once daily.
Metabolic Stability Enhancement
Fluorinated indolizine derivatives demonstrate remarkable improvements in metabolic stability. Fluorine substitution at the 4'-position of flurbiprofen analogues renders compounds completely resistant to cytochrome P450-mediated oxidation, while 2'- and 3'-fluorinated variants show reduced but not eliminated metabolism . This selective blocking of metabolic soft spots represents a validated approach for extending drug half-lives.
Perfluoroalkyl Modifications
Novel synthetic methodologies employing β,β-difluoro peroxides as C2-building blocks enable incorporation of perfluoroalkyl groups (CF₃, C₅F₁₁) into indolizine frameworks . These modifications provide 2-perfluoroalkyl indolizines with maintained biological potency and enhanced pharmacokinetic profiles.
ADME Optimization
Volume ligand efficiency (VLE) calculations guide fluorination strategies by balancing potency improvements against increases in unbound volume of distribution . Successful fluorination patterns achieve lower projected human doses while maintaining favorable CNS penetration and acceptable pregnane X receptor selectivity profiles.
Bioavailability and Distribution
Fluorinated derivatives demonstrate improved oral bioavailability and favorable tissue distribution profiles. Strategic fluorination can reduce P-glycoprotein efflux susceptibility while maintaining or enhancing target tissue penetration, particularly important for CNS-active compounds .